N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a heterocyclic compound featuring:
- A 1,4-dioxino[2,3-g]quinoline core with a 9-oxo group.
- A 4-methoxybenzoyl substituent at position 8 of the quinoline ring.
- An acetamide side chain linked to a 1,3-benzodioxol-5-yl group at position 4.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8/c1-34-18-5-2-16(3-6-18)27(32)20-13-30(14-26(31)29-17-4-7-22-23(10-17)38-15-37-22)21-12-25-24(35-8-9-36-25)11-19(21)28(20)33/h2-7,10-13H,8-9,14-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMRDJCNRIHAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methoxybenzoyl chloride, and quinoline derivatives. The key steps in the synthesis may include:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Acylation Reaction: The benzodioxole intermediate is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to form the corresponding benzodioxole ester.
Quinoline Derivative Formation: The quinoline derivative is synthesized through a series of reactions involving the condensation of aniline with ethyl acetoacetate, followed by cyclization and oxidation steps.
Coupling Reaction: The final step involves the coupling of the benzodioxole ester with the quinoline derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and quinoline moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The target compound shares structural motifs with several analogues, particularly in the quinoline core and substituent patterns. Below is a detailed comparison:
Core Modifications and Substituent Variations
A. Position 8 Substituents
The 4-methoxybenzoyl group in the target compound is critical for electronic and steric effects. Comparisons include:
- Benzoyl Analogue: 2-(8-Benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide () Lacking electron-donating groups (e.g., methoxy), this compound may exhibit reduced resonance stabilization .
B. Acetamide Side Chain
The benzodioxol-5-yl group in the target compound contrasts with:
- 2,4-Dimethoxyphenyl : Higher methoxy content in ’s analogue could enhance solubility but reduce metabolic stability .
- 4-Methylbenzoyl Derivatives: N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () Methyl groups offer steric bulk but lower electronic effects compared to methoxy .
Physicochemical Properties
Implications of Structural Differences
- Bioactivity : Compounds with electron-donating groups (e.g., methoxy) may exhibit enhanced binding to biological targets via hydrogen bonding .
- Solubility : The benzodioxol group in the target compound balances lipophilicity and solubility, contrasting with purely aromatic acetamide analogues .
- Metabolic Stability : Ethoxy/methoxy groups may slow oxidative metabolism compared to methyl or unsubstituted analogues .
Computational and Bioactivity Correlations
- Molecular Similarity : Tanimoto and Dice indices () could quantify structural overlap between the target and analogues, predicting similar bioactivity .
- Bioactivity Clustering : suggests analogues with methoxy/ethoxy groups may cluster together in bioactivity profiles, supporting targeted drug design .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure
The compound features a benzodioxole moiety and a quinoline derivative , which are known to influence its biological properties. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. This interaction can modulate cellular functions and signal transduction mechanisms.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism involves:
- Inhibition of cell proliferation : Studies have shown that such compounds can induce apoptosis in cancer cells by disrupting mitochondrial function.
- Cell cycle arrest : These compounds can cause G1/S phase arrest in tumor cells, leading to reduced cell division.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. It is effective against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This activity is particularly relevant for conditions like Alzheimer’s disease.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation .
- Microbial Resistance : A clinical trial evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls .
- Neuroprotection : In vitro studies highlighted the ability of the compound to protect neurons from amyloid-beta toxicity, suggesting its potential role in Alzheimer’s treatment .
Data Table: Biological Activities
Q & A
Advanced Research Question
- In Vitro Assays :
- MIC Determination : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to ciprofloxacin as a positive control .
- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Mechanistic Studies :
- Enzyme Inhibition : Test inhibition of DNA gyrase (via supercoiling assay) to identify molecular targets .
- Molecular Docking : Use AutoDock Vina to model interactions with gyrase’s ATP-binding pocket, focusing on hydrogen bonding with Arg121 and π-π stacking with Phe142 .
How should researchers address discrepancies in reported synthetic yields across studies?
Advanced Research Question
- Variable Analysis : Compare reaction parameters (e.g., solvent purity, catalyst loading) from conflicting studies. For example, yields drop from 23% to 15% if DMF is not anhydrous .
- Replication Studies : Reproduce protocols with strict control of air/moisture (Schlenk line for oxygen-sensitive steps) .
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
What methodologies are recommended for studying the compound’s interactions with biological macromolecules?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to serum albumin to predict pharmacokinetics .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes like topoisomerases .
- X-ray Crystallography : Co-crystallize the compound with DNA gyrase to resolve interaction sites at 2.0 Å resolution .
How can ADME properties be evaluated to prioritize this compound for in vivo studies?
Advanced Research Question
- In Silico Predictions : Use SwissADME to estimate logP (~3.5), solubility (≈50 µM), and CYP450 metabolism .
- In Vitro Assays :
- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability : Incubate with liver microsomes; >50% remaining after 60 min suggests favorable metabolic stability .
- Pharmacokinetic Profiling : Conduct rodent studies (IV/PO dosing) to calculate AUC, t1/2, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
